Octyldi(propan-2-yl)silyl
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Overview
Description
Chemical Reactions Analysis
Silyl-protective groups can profoundly influence the reactivity of carbohydrate derivatives and especially glycosyl donors . This influence is due to the different electron-withdrawing capability of protective groups .Physical And Chemical Properties Analysis
Octyldi(propan-2-yl)silyl has a molecular formula of C14H31Si and a molecular weight of 227.48 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Hybrid Nanocomposites
One of the key applications of silsesquioxane derivatives, which share functional and structural similarities with "Octyldi(propan-2-yl)silyl," is in the development of hybrid nanocomposites. For instance, octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its derivatives are explored as precursors for organic/inorganic nanocomposites due to their unique ability to undergo hydrosilylation reactions. These materials demonstrate potential in creating nanocomposites with enhanced thermal and UV/vis curable properties, indicative of applications in coatings, adhesives, and composite materials (Zhang & Laine, 2000).
Surface Modification and Coating
Functionalized silsesquioxanes also find applications in surface modification and coating technologies. Through various synthetic strategies, including hydrosilylation and nucleophilic substitution, these compounds can modify surfaces to alter their chemical, physical, and biological properties. This capability is crucial for developing advanced materials with specific functionalities, such as hydrophobicity, biocompatibility, and enhanced durability (Dittmar et al., 1995).
Nanocrosslinked Polymers
The use of silsesquioxane derivatives as nanocrosslinkers in polymer networks exemplifies another significant application. These materials contribute to the formation of nanosized hydrophobic microdomains within hydrogels, leading to improved physical properties, such as faster response rates in swelling and deswelling behaviors, which are advantageous in biomedical applications, including drug delivery systems and tissue engineering scaffolds (Mu & Zheng, 2007).
Corrosion Inhibition
Silyl compounds, related to "Octyldi(propan-2-yl)silyl," have been investigated for their role in corrosion inhibition. Coatings based on silane derivatives, including those with alkyl groups, demonstrate significant potential in protecting metal surfaces against corrosion. This application is critical in extending the life span of metal components in various industrial environments, showcasing the versatility of silyl compounds in protective coatings (Zucchi et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for Octyldi(propan-2-yl)silyl are not mentioned in the search results, the use of silyl-protective groups in organic chemistry, particularly in carbohydrate chemistry, has been highlighted . The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .
properties
InChI |
InChI=1S/C14H31Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMCABWPRGHAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583636 |
Source
|
Record name | Octyldi(propan-2-yl)silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyloctylsilane | |
CAS RN |
129536-19-2 |
Source
|
Record name | Octyldi(propan-2-yl)silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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